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Abstract
GIBH-130, also known as AD-16, is a novel, orally bioavailable small molecule that has

emerged as a potent inhibitor of neuroinflammation. Initially identified through a microglia-

based phenotypic screen, GIBH-130 selectively suppresses the production of detrimental pro-

inflammatory cytokines, positioning it as a promising therapeutic candidate for a range of

neurological disorders. Preclinical studies have demonstrated its efficacy in animal models of

Alzheimer's disease, Parkinson's disease, and ischemic brain injury. Furthermore, a recently

completed Phase 1 clinical trial in healthy human subjects has established its safety,

tolerability, and favorable pharmacokinetic profile, paving the way for further clinical

development. This technical guide provides a comprehensive overview of the current

knowledge on GIBH-130, including its mechanism of action, preclinical efficacy data,

pharmacokinetic properties, and clinical safety profile, to support ongoing research and drug

development efforts.

Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative

and acute neurological conditions.[1][2] Chronic activation of microglia, the resident immune

cells of the central nervous system (CNS), leads to a sustained release of pro-inflammatory

cytokines, which contributes to neuronal damage and disease progression.[1][2] GIBH-130
(AD-16) was discovered from a microglia-based phenotypic screening aimed at identifying
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compounds that can modulate this inflammatory response.[1] This guide synthesizes the

available preclinical and clinical data on GIBH-130, highlighting its therapeutic potential.

Chemical Properties and In Vitro Activity
GIBH-130 is a synthetic compound with the following characteristics:

Property Value

IUPAC Name
(4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-

ylpiperazin-1-yl)methanone

Molecular Formula C₂₀H₂₀N₆O

Molecular Weight 360.42 g/mol

CAS Number 1252608-59-5

In vitro studies using lipopolysaccharide (LPS)-stimulated N9 microglial cells have

demonstrated the potent anti-inflammatory activity of GIBH-130. The compound exhibits a

particularly high selectivity for inhibiting the secretion of Interleukin-1β (IL-1β), a key cytokine in

the inflammatory cascade.

Target Cell Line IC₅₀

IL-1β LPS-stimulated N9 microglia 3.4 nM

TNF-α LPS-stimulated N9 microglia 40.82 µM

Nitric Oxide (NO) LPS-stimulated N9 microglia 46.24 µM

Mechanism of Action
GIBH-130 exerts its therapeutic effects primarily by suppressing neuroinflammation through the

modulation of microglial activity.[1] The compound significantly inhibits the production of pro-

inflammatory cytokines, including IL-1β, Tumor Necrosis Factor-alpha (TNF-α), IL-1α, and IL-6.

[1][3] There is also evidence to suggest that GIBH-130 may modulate the p38α MAPK

signaling pathway, which is known to be activated in neurodegenerative diseases and is

correlated with increased pro-inflammatory cytokine levels.[3] In the context of ischemic stroke,
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GIBH-130 has been shown to protect against brain injury by reducing the polarization of

astrocytes to the neurotoxic A1 phenotype through the downregulation of the NF-κB and

JAK2/STAT3 signaling pathways.[4]
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Figure 1: Proposed Mechanism of Action of GIBH-130.
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Preclinical Efficacy
The therapeutic potential of GIBH-130 has been evaluated in multiple preclinical animal models

of neurological disorders.

Alzheimer's Disease (AD)
In preclinical models of Alzheimer's disease, GIBH-130 has demonstrated significant

neuroprotective and cognitive-enhancing effects.

Model Key Findings Reference

APP/PS1 Transgenic Mice

- Reduced amyloid plaque

deposition in the cortex (44.1%

decrease) and hippocampus

(67.6% decrease).- Modified

microglia morphology, reducing

the area of plaque-associated

microglia.- Improved learning

and memory.

[5]

β-amyloid-induced Mice

- Efficacy in relieving cognitive

impairment comparable to

donepezil and memantine at a

lower dose (0.25 mg/kg).

[1]

LPS-induced IL-1β-Luc

Transgenic Mice

- Reduced IL-1β expression in

the brain.
[5]

Parkinson's Disease (PD)
A recent study investigated the efficacy of GIBH-130 in a 6-hydroxydopamine (6-OHDA)-

induced mouse model of Parkinson's disease, showing improvements in motor function and a

reduction in neuroinflammation.[3]
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Parameter 6-OHDA + Vehicle
6-OHDA + GIBH-
130 (1 mg/kg)

p-value

Apomorphine-induced

Rotations
102 ± 8 39 ± 4 < 0.001

IL-1α (SNc) 4.40 ± 0.34 2.54 ± 0.76 0.013

TNF-α (SNc) 0.78 ± 0.02 0.69 ± 0.03 0.026

IL-1α (Striatum) 3.48 ± 0.17 2.58 ± 0.20 0.003

IL-1β (Striatum) 3.01 ± 0.11 2.54 ± 0.14 0.017

IL-6 (Striatum) 3.39 ± 0.07 3.03 ± 0.08 0.002

TNF-α (Striatum) 0.78 ± 0.02 0.69 ± 0.02 0.004

Data presented as mean ± SEM. SNc: Substantia Nigra pars compacta.[3]

Ischemic Brain Injury
GIBH-130 has also shown significant therapeutic effects in models of both neonatal and adult

ischemic brain injury.
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Model Key Findings Reference

Neonatal Hypoxic-Ischemic

(HI) Brain Injury (Mice)

- A single post-treatment dose

(1 mg/kg) improved

neurobehavioral outcomes and

reduced infarct volume with a

therapeutic window of up to 6

hours.- Chronic administration

reduced mortality and

preserved brain morphology.

[3]

Transient Middle Cerebral

Artery Occlusion (tMCAO)

(Rats)

- Significantly reduced brain

infarct volume and improved

neurological function.-

Decreased the permeability of

the blood-brain barrier.-

Suppressed

neuroinflammation by reducing

the polarization of A1

astrocytes.

[4]

Pharmacokinetics and Safety
Preclinical Pharmacokinetics
Pharmacokinetic studies in Sprague-Dawley rats demonstrated that GIBH-130 is orally

bioavailable and can penetrate the blood-brain barrier.

Parameter Value

Oral Bioavailability 74.91%

Half-life (t₁/₂) 4.32 hours

Brain Penetration (AUCBrain/Plasma) 0.21

Phase 1 Clinical Trial
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A first-in-human, randomized, placebo-controlled, double-blind Phase 1 study was conducted in

healthy Chinese adults to assess the safety, tolerability, and pharmacokinetics of GIBH-130
(AD-16).[6]

Study Design Key Findings

Single Ascending Dose (SAD)(n=62; 5-80 mg)
- Plasma exposure increased in an

approximately dose-proportional manner.

Multiple Ascending Dose (MAD)(n=20; 30-40

mg)

- The pharmacodynamic dose can be

maintained through drug accumulation within a

safe range.

Food Effect Study(n=16; 20 mg)

- A high-fat meal slowed the rate of absorption

but did not affect the overall extent of

absorption.

Safety and Tolerability

- Favorable safety and tolerability profile.- No

dose-related toxicities were observed.- All

treatment-emergent adverse events were mild

(Grade I/II).- No serious adverse events

occurred.

Experimental Protocols
Parkinson's Disease Model (6-OHDA)

Model: Unilateral striatal injection of 6-hydroxydopamine (6-OHDA) in male C57BL/6 mice.[3]

Treatment: GIBH-130 (1 mg/kg) or vehicle was administered daily by oral gavage from day 3

to day 9 post-surgery.[3]

Behavioral Tests:

Cylinder Test: Assessed unilateral motor deficit by measuring forelimb usage.[3]

Apomorphine-induced Rotation Test: A dopamine agonist was used to induce contralateral

rotations, quantifying the motor deficit.[3]
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Analysis:

Immunohistochemistry: Tyrosine hydroxylase (TH) for dopaminergic neurons and Iba-1 for

microglia in the substantia nigra and striatum.[3]

ELISA: Measurement of pro-inflammatory cytokine concentrations (IFNγ, IL-1α, IL-1β, IL-

6, IL-10, and TNF-α) in brain tissue.[3]
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Figure 2: Experimental Workflow for the 6-OHDA Parkinson's Disease Model.

Alzheimer's Disease Model (APP/PS1)
Model: APP/PS1 double transgenic mice.[5]

Treatment: GIBH-130 was administered to the mice.

Analysis:

Immunohistochemistry: Staining for Aβ plaques and Iba-1 positive microglia in the cortex

and hippocampus.[5]

Image Analysis: Quantification of the number and area of plaques and plaque-associated

microglia.[5]

Conclusion and Future Directions
GIBH-130 is a promising therapeutic candidate with a well-defined anti-neuroinflammatory

mechanism of action. The robust preclinical data across models of Alzheimer's disease,

Parkinson's disease, and ischemic stroke, combined with a favorable safety and

pharmacokinetic profile from a Phase 1 clinical trial, strongly support its continued

development.[3][4][5][6] Future research should focus on elucidating the precise molecular

targets of GIBH-130 and conducting Phase 2 efficacy trials in patient populations with these
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neurological conditions. The broad applicability of its mechanism suggests that GIBH-130 could

become a valuable therapy for a range of diseases where neuroinflammation is a key

pathological driver.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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